Lithium 6-methylpyrimidine-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 6-methylpyrimidine-4-sulfinate is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with a pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6-methylpyrimidine-4-sulfinate typically involves the lithiation of 6-methylpyrimidine-4-sulfinic acid. This process can be achieved by reacting 6-methylpyrimidine-4-sulfinic acid with a lithium reagent such as lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using lithium salts and pyrimidine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Lithium 6-methylpyrimidine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The lithium atom can be substituted with other metal ions or organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 6-methylpyrimidine-4-sulfonic acid.
Reduction: 6-methylpyrimidine-4-sulfide.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 6-methylpyrimidine-4-sulfinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Lithium 6-methylpyrimidine-4-sulfinate involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Lithium 6-methylpyrimidine-4-sulfonate: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
6-methylpyrimidine-4-sulfide: Lacks the lithium ion and has a sulfide group instead of a sulfinic acid group.
Lithium pyrimidine-4-sulfinate: Similar structure but without the methyl group at position 6.
Uniqueness
Lithium 6-methylpyrimidine-4-sulfinate is unique due to the presence of both lithium and a sulfinic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and a wide range of scientific research applications.
Properties
Molecular Formula |
C5H5LiN2O2S |
---|---|
Molecular Weight |
164.1 g/mol |
IUPAC Name |
lithium;6-methylpyrimidine-4-sulfinate |
InChI |
InChI=1S/C5H6N2O2S.Li/c1-4-2-5(10(8)9)7-3-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
XZDIYVGZJDWKFN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=NC=N1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.